2-[N-[(R)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanyl]-(1S,3S,5S)-2-azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound, also referred to as Hoe 498, involves a convergent, diastereoselective process that yields a new ACE inhibitor with improved bioavailability and pharmacokinetics (Teetz, Geiger, Henning, & Urbach, 1985). This process highlights the compound's significance in enhancing the efficacy of ACE inhibitors through structural optimization.
Molecular Structure Analysis
The compound's molecular structure, characterized by its unique azabicyclo[3.3.0]octane core, is critical for its activity as an ACE inhibitor. Studies on similar structures have provided insights into the conformational preferences and stability of such compounds, aiding in the understanding of Hoe 498's effective interaction with ACE (Arias-Pérez et al., 2001).
Chemical Reactions and Properties
Hoe 498 acts as a prodrug, undergoing hydrolysis by esterase into its active diacid derivative. This transformation is essential for its activity as an ACE inhibitor, demonstrating the compound's dynamic chemical properties and its interaction with biological systems (Metzger, Maier, Sitter, & Stern, 1984).
Physical Properties Analysis
The analysis of the physical properties of Hoe 498, including its solubility, melting point, and stability, is crucial for its formulation and delivery as a therapeutic agent. Although specific studies on these properties were not identified in the initial search, such analyses are typically conducted to ensure the compound's efficacy and safety in pharmaceutical applications.
Chemical Properties Analysis
The chemical properties of Hoe 498, including its reactivity, enzymatic inhibition specificity, and binding affinity to ACE, have been extensively studied. Its inhibitory potency, assessed by comparing IC50 values, demonstrates its effectiveness as a nonsulfhydryl angiotensin I converting enzyme inhibitor (Hajdu, Schmidt, Bomm, Hack, & Keller, 1984). Furthermore, the compound's interaction with ACE through a slow- and tight-binding mechanism further elucidates its chemical properties and mode of action (Bünning, 1984).
Applications De Recherche Scientifique
Cognitive Function Improvement: Hoe 065, a derivative of this compound, has been shown to improve cognitive function and prevent memory disruption induced by scopolamine (Hock et al., 1989).
Angiotensin Converting Enzyme Inhibition: Hoe 498 diacid, another derivative, is a potent inhibitor of the angiotensin converting enzyme (ACE) with significant implications for hypertension treatment (Bünning, 1984).
Antihypertensive Potency: Hoe 498 demonstrates strong antihypertensive properties and persistent inhibition of tissue converting enzyme activity, particularly in spontaneously hypertensive rats (Unger et al., 1984).
Use in Spectroscopy and Chromatography: SAMBO (8), a chiral auxiliary derived from this compound, is utilized in spectroscopy and chromatography applications (Martens & Lübben, 1990).
Pharmacokinetics and Biotransformation: Hoe 498's pharmacokinetic profile, including rapid absorption and biotransformation, has been extensively studied in rats, dogs, and humans (Eckert et al., 1984).
Synthesis of Highly Active ACE Inhibitor: The compound's synthesis process is significant for the production of effective ACE inhibitors (Teetz et al., 1985).
Chiral Auxiliary in Michael-Type Reactions: The enantiomerically pure bicyclic pyrrolidine derivative (1S,5S)-2, related to this compound, is used as an efficient chiral auxiliary in Michael-type reactions (Martens & Lübben, 1991).
Radioimmunoassay (RIA) for Pharmacokinetic Profiling: RIA has been used to investigate the pharmacokinetic profile of ramipril and its metabolite, related to this compound (Eckert et al., 1985).
Liquid Chromatographic Method Development: A method for determining the related substances of ramipril in Altace capsules, which relates to the compound, has been developed and validated (Hogan et al., 2000).
Pharmacodynamics and Tolerance: Hoe 498, as an angiotensin converting enzyme inhibitor, has been studied for its tolerance and pharmacodynamics in healthy volunteers (Witte et al., 1984).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
benzyl (2S,3aS,6aS)-1-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N2O5/c1-3-36-29(34)25(18-17-22-11-6-4-7-12-22)31-21(2)28(33)32-26-16-10-15-24(26)19-27(32)30(35)37-20-23-13-8-5-9-14-23/h4-9,11-14,21,24-27,31H,3,10,15-20H2,1-2H3/t21-,24-,25+,26-,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RENMFAJWBVYHGL-UAEBTNLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90529013 | |
Record name | Benzyl (2S,3aS,6aS)-1-[(2S)-2-{[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90529013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3AS,6aS)-benzyl 1-((S)-2-(((R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoyl)octahydrocyclopenta[b]pyrrole-2-carboxylate | |
CAS RN |
1356382-68-7 | |
Record name | Benzyl (2S,3aS,6aS)-1-[(2S)-2-{[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90529013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.